4,7-Dimethyl-1,10-phenanthroline

Vue d'ensemble

Description

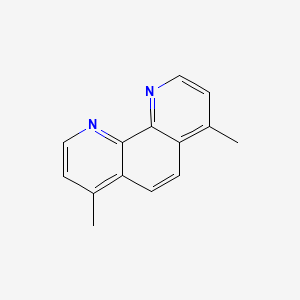

La 4,7-Diméthyl-[1,10]phénanthroline est un composé organique appartenant à la classe des phénanthrolines. Elle se caractérise par la présence de deux groupes méthyles aux positions 4 et 7 du squelette phénanthrolinique, qui est un dérivé du phénanthrène. Ce composé est connu pour sa structure polycyclique aromatique, composée de deux cycles pyridine liés non linéairement par un cycle benzène .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La 4,7-Diméthyl-[1,10]phénanthroline peut être synthétisée par différentes méthodes. Une approche courante implique la réaction de la 1,10-phénanthroline avec des agents méthylant dans des conditions contrôlées. Par exemple, la réaction de la 1,10-phénanthroline avec l'iodure de méthyle en présence d'une base comme le carbonate de potassium peut produire de la 4,7-Diméthyl-[1,10]phénanthroline .

Méthodes de production industrielle

Dans les milieux industriels, la production de 4,7-Diméthyl-[1,10]phénanthroline implique souvent des réactions de méthylation à grande échelle. Le processus comprend généralement l'utilisation d'agents méthylant tels que le sulfate de diméthyle ou l'iodure de méthyle, ainsi que des catalyseurs appropriés et des conditions réactionnelles pour garantir un rendement élevé et une pureté élevée .

Analyse Des Réactions Chimiques

Metal Coordination Chemistry

DMPhen forms stable complexes with transition metals, influencing their redox behavior and catalytic activity.

Table 2: Catalytic Performance in N-Arylation

| Substrate | Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Imidazole | CuI (5 mol%), K₃PO₄, 110°C | 92 | >99% | |

| Benzimidazole | CuCl (3 mol%), DMF, 100°C | 88 | 98% |

Mechanistic Insight:

The electron-donating methyl groups lower the redox potential of Cu(I)/Cu(II), facilitating oxidative addition to aryl halides. Kinetic studies show a first-order dependence on DMPhen concentration.

Biochemical Interactions

DMPhen disrupts metalloenzyme activity and interacts with biomacromolecules.

Table 3: Biological Activity Profile

Notable Findings:

- DMPhen inhibits MMP-2 by chelating Zn²⁺ at the active site, validated via fluorescence quenching (Stern-Volmer constant: 3.8 × 10³ M⁻¹).

- DNA binding studies using ethidium bromide displacement show intercalation-driven stabilization (ΔTm = 8.5°C for calf thymus DNA) .

Redox Behavior

The Fe(II)/Fe(III)-DMPhen couple exhibits pH-dependent redox activity:

This potential shifts by −59 mV per pH unit increase, enabling applications in electrochemical sensors .

Supramolecular Interactions

DMPhen participates in host-guest chemistry with cucurbit uril (HMeQ), inducing pKa shifts:

| Interaction | ΔpKa | Binding Constant (M⁻¹) | Reference |

|---|---|---|---|

| HMeQ⊃DMPhen | +1.2 | 2.5 × 10⁴ |

This property is exploited in designing pH-responsive drug delivery systems .

Applications De Recherche Scientifique

Applications Overview

| Application Area | Description |

|---|---|

| Coordination Chemistry | Acts as a bidentate ligand forming complexes with various metals. |

| Sensors | Utilized in colorimetric sensors and luminescent materials. |

| Medicinal Chemistry | Demonstrated anticancer properties in various studies. |

| Nanotechnology | Involved in the synthesis of luminescent nanomaterials for imaging and therapy. |

Coordination Chemistry

4,7-Dimethyl-1,10-phenanthroline is widely used as an organic bidentate ligand in coordination chemistry. It forms stable complexes with transition metals, which are essential for various catalytic processes and material syntheses. For instance, it has been utilized in the synthesis of copper(II) complexes that exhibit intercalative binding to DNA, which is crucial for understanding drug-DNA interactions .

Sensor Technology

In sensor applications, this compound plays a significant role in developing colorimetric sensors. These sensors exploit the compound's ability to form colored complexes with metal ions, allowing for visual detection of specific analytes. The compound is also involved in luminescent materials that have potential applications in optical sensors and imaging technologies .

Medicinal Chemistry

A notable application of this compound is its use in medicinal chemistry as part of vanadium complexes that exhibit anticancer activity. For example, bis(this compound)sulfatooxovanadium(IV) has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting matrix metalloproteinases involved in cancer metastasis . The compound's ability to target specific cellular pathways makes it a candidate for further development in cancer therapies.

Case Study 1: Anticancer Activity

A study demonstrated that METVAN (bis(this compound)sulfatooxovanadium(IV)) inhibited the growth of leukemic cells at nanomolar concentrations. The mechanism involved the generation of reactive oxygen species and disruption of mitochondrial function . This highlights the potential of this compound derivatives in developing effective chemotherapeutic agents.

Case Study 2: Luminescent Nanoparticles

Research involving luminescent nanoparticles synthesized using this compound has shown promising results in tumor imaging applications. These nanoparticles exhibit low toxicity and high biocompatibility while providing effective fluorescence for imaging purposes . The incorporation of this compound into nanomaterials enhances their optical properties and potential for biomedical applications.

Mécanisme D'action

The mechanism of action of 4,7-Dimethyl-[1,10]Phenanthroline involves its ability to form complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and nucleic acids. The compound’s aromatic structure allows it to intercalate between DNA bases, affecting DNA replication and transcription processes .

Comparaison Avec Des Composés Similaires

Composés similaires

1,10-phénanthroline : Le composé parent sans groupes méthyles.

2,9-Diméthyl-4,7-diphényl-1,10-phénanthroline : Un dérivé avec des groupes phényles supplémentaires.

Unicité

La 4,7-Diméthyl-[1,10]phénanthroline est unique en raison de son motif de méthylation spécifique, qui améliore sa solubilité et sa réactivité par rapport au composé parent, la 1,10-phénanthroline. Cela la rend particulièrement utile dans les applications nécessitant des propriétés de ligand spécifiques et des interactions avec les ions métalliques .

Activité Biologique

4,7-Dimethyl-1,10-phenanthroline (often abbreviated as dmphen) is a methylated derivative of 1,10-phenanthroline known for its significant biological activities, particularly in the fields of cancer research and metal complexation. This article provides an in-depth review of its biological activity, focusing on its mechanisms of action, cytotoxicity against various cancer cell lines, and its role in metal complexation.

This compound is characterized by two methyl groups located at the 4 and 7 positions of the phenanthroline structure. This modification enhances its solubility and binding properties, making it a valuable ligand in coordination chemistry. The compound can be synthesized through various methods including the methylation of 1,10-phenanthroline using methylating agents.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA and form complexes with metal ions. This dual functionality allows it to exert cytotoxic effects on cancer cells through several mechanisms:

- DNA Intercalation : Dmphen has been shown to intercalate between base pairs in DNA, which can disrupt replication and transcription processes. Studies indicate that platinum(II) complexes containing dmphen exhibit enhanced cytotoxicity against various cancer cell lines due to this intercalation ability .

- Reactive Oxygen Species (ROS) Generation : The compound induces apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This mechanism has been observed in studies involving leukemic and solid tumor cell lines .

- Matrix Metalloproteinase Inhibition : Dmphen complexes have been reported to inhibit matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. By inhibiting MMPs, dmphen can reduce the invasive potential of cancer cells .

Cytotoxicity Studies

Numerous studies have quantified the cytotoxic effects of this compound and its metal complexes against various cancer cell lines. The following table summarizes key findings from selected studies:

METVAN: A Notable Complex

One of the most studied complexes involving dmphen is bis(this compound) sulfatooxovanadium(IV), commonly referred to as METVAN. This complex exhibits potent antitumor activity across various cancer types:

- In Vitro Studies : METVAN has demonstrated significant cytotoxicity against leukemic cell lines at nanomolar concentrations. It induces apoptosis through ROS generation and depletion of glutathione .

- In Vivo Studies : In mouse models, METVAN showed promising results with a significant reduction in tumor size and delayed tumor progression without acute toxicity at therapeutic doses .

Propriétés

IUPAC Name |

4,7-dimethyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2/c1-9-5-7-15-13-11(9)3-4-12-10(2)6-8-16-14(12)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVLDFFWTQYGSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C=CN=C3C2=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062932 | |

| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,7-Dimethyl-1,10-phenanthroline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3248-05-3, 308134-34-1 | |

| Record name | 4,7-Dimethyl-1,10-phenanthroline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3248-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dimethyl-1,10-phenanthroline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003248053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dimethyl-[1,10]Phenanthroline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02586 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3248-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Phenanthroline, 4,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-Dimethyl-1,10-phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-DIMETHYL-1,10-PHENANTHROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3YJ54Z8ZO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.